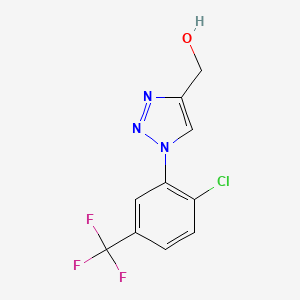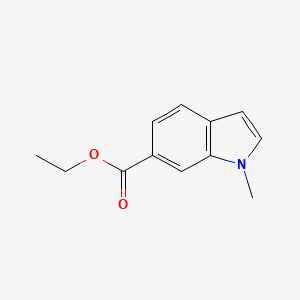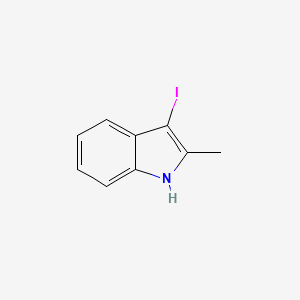
(1-(2-chloro-5-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol
概要
説明
The compound contains a 1,2,3-triazole ring, which is a type of heterocyclic aromatic organic compound. This ring is attached to a phenyl group that is substituted with a chloro and a trifluoromethyl group. The compound also contains a methanol group attached to the 1,2,3-triazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a click chemistry reaction such as the Huisgen cycloaddition . The phenyl ring could be introduced through a palladium-catalyzed cross-coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aromatic 1,2,3-triazole and phenyl rings. The electronegative chlorine and fluorine atoms would create regions of high electron density, which could influence the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the electronegative chlorine and fluorine atoms, as well as the polar methanol group. The compound could potentially undergo reactions at these sites .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties would be influenced by its functional groups. For instance, the presence of the polar methanol group could make the compound soluble in polar solvents. The compound’s boiling and melting points would depend on its molecular structure and the strength of the intermolecular forces .科学的研究の応用
Crystallographic Insights
The compound (1-(2-chloro-5-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol, similar to its analogs, has been explored for its crystal structure, which is crucial for understanding its chemical behavior and potential applications. The study of compounds like (1-phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate and (2-(4-fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol reveals insights into their molecular conformation and intermolecular interactions, which are pivotal for designing drugs with specific binding properties. These compounds exhibit varied molecular shapes and crystal packing, influenced by their triazolyl ring and attached aryl rings, showcasing the importance of structural analysis in drug design and development (Gonzaga et al., 2016).
Antimicrobial and Antioxidant Properties
The chemical framework of this compound and related derivatives has been explored for antimicrobial and antioxidant applications. Compounds synthesized from similar structural motifs have demonstrated significant antimicrobial activity against a range of pathogens, and some have shown notable antioxidant properties. This indicates the potential of such compounds in the development of new antimicrobial and antioxidant agents, which is essential for addressing the growing challenge of antibiotic resistance and oxidative stress-related diseases (Sunitha et al., 2017).
Corrosion Inhibition
Triazole derivatives, similar to this compound, have been investigated for their effectiveness as corrosion inhibitors for metals. Studies demonstrate that such compounds can significantly inhibit the corrosion of steel in acidic environments, making them valuable for industrial applications where metal corrosion is a concern. The efficacy of these inhibitors is attributed to their ability to adsorb on metal surfaces, forming protective layers that prevent corrosive substances from causing damage (Boutouil et al., 2019).
Liquid Crystal Properties
The structural attributes of triazole derivatives, akin to the compound , have been explored for their liquid crystal properties. These properties are significant for applications in electronic displays and optical devices, where the controlled alignment of molecules is crucial for functionality. Research into compounds like aryl(5-ferrocenyl-2H-1,2,3-triazol-4-yl)methanone has revealed their potential in displaying liquid crystal behaviors, which opens up new avenues for developing advanced materials for display technologies (Zhao et al., 2013).
作用機序
Target of Action
Similar compounds have been known to target enzymes likeThymidylate synthase . This enzyme plays a crucial role in the synthesis of DNA and cell proliferation.
Mode of Action
Based on its structural similarity to other triazole compounds, it can be hypothesized that it might interact with its target through the formation ofhydrogen bonds or metallic interactions . These interactions can lead to changes in the target’s conformation or activity, thereby affecting the biological processes it is involved in.
Biochemical Pathways
If we consider its potential target, thymidylate synthase, the compound could impact theDNA synthesis pathway . By inhibiting this enzyme, the compound could potentially disrupt DNA replication and cell division.
Pharmacokinetics
trifluoromethyl group in its structure might influence its pharmacokinetic properties. Trifluoromethyl groups are known to enhance the lipophilicity of compounds, which can improve their absorption and distribution within the body .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[1-[2-chloro-5-(trifluoromethyl)phenyl]triazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF3N3O/c11-8-2-1-6(10(12,13)14)3-9(8)17-4-7(5-18)15-16-17/h1-4,18H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKLDRQYWHSKLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N2C=C(N=N2)CO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901155677 | |
| Record name | 1H-1,2,3-Triazole-4-methanol, 1-[2-chloro-5-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901155677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2034154-06-6 | |
| Record name | 1H-1,2,3-Triazole-4-methanol, 1-[2-chloro-5-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2034154-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,3-Triazole-4-methanol, 1-[2-chloro-5-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901155677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-Methoxyphenyl)sulfonyl]-2,2-dimethylpropan-1-ol](/img/structure/B3114586.png)



![4-Bromo-N-[(2R)-1-hydroxypropan-2-yl]benzene-1-sulfonamide](/img/structure/B3114602.png)
![Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3114607.png)



![Ethyl 6-chlorobenzo[d]isoxazole-3-carboxylate](/img/structure/B3114640.png)



